N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide
Description
N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide is a synthetic organic compound that features both an adamantane and a pyrrole moiety. The adamantane structure is known for its rigidity and stability, while the pyrrole ring is a five-membered heterocycle containing nitrogen. This combination of structures can impart unique chemical and physical properties to the compound.
Properties
IUPAC Name |
N-(1-adamantyl)-3,4-dihydro-2H-pyrrol-5-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.BrH/c1-2-13(15-3-1)16-14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELKZQMUQRIYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC23CC4CC(C2)CC(C4)C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Adamantane Group: The adamantane group can be introduced through a nucleophilic substitution reaction, where an adamantane derivative (e.g., adamantyl chloride) reacts with the pyrrole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antiviral and Antimicrobial Activity
Research indicates that compounds with an adamantane structure often exhibit antiviral properties. For instance, derivatives of adamantane have been studied for their effectiveness against viruses such as influenza and HIV. The unique binding affinity of the adamantane moiety allows for interaction with viral proteins, inhibiting their function and replication .
Neuropharmacological Applications
The compound's structural characteristics suggest potential use in neuropharmacology. Studies have shown that similar compounds can modulate neurotransmitter systems, indicating possible applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antileishmanial Activity : Research has indicated that adamantyl derivatives possess significant antileishmanial activity, suggesting that N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide may also exhibit similar properties .
- Neuroprotective Effects : Investigations into neuroprotective agents have shown promise for compounds containing the pyrrole structure in preventing neuronal death under stress conditions .
Development of New Materials
The unique properties of this compound lend it to applications in material science. Its ability to form stable complexes can be utilized in the development of new materials with enhanced thermal stability and resistance to degradation .
Synthesis of Nanomaterials
The compound can serve as a precursor for synthesizing nanomaterials with specific functional properties. Its reactivity allows for modifications that can tailor the physical and chemical properties of resulting nanostructures for applications in electronics or catalysis .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral, antimicrobial | Inhibition of viral replication |
| Biological Studies | Neuropharmacological effects | Treatment for neurological disorders |
| Material Science | Development of new materials | Enhanced stability and degradation resistance |
| Nanomaterial Synthesis | Precursor for functional nanostructures | Tailored properties for electronics or catalysis |
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other biomolecules. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Conclusion
This compound is a compound with potential applications in various scientific fields Its unique structure allows it to participate in a range of chemical reactions, and it may serve as a valuable building block for the synthesis of more complex molecules
Biological Activity
N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide is a compound that has garnered attention due to its potential biological activities. The adamantane moiety is known for its unique structural properties, which may enhance the biological efficacy of derivatives synthesized from it. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with an adamantane structure, which contributes to its lipophilicity and ability to penetrate biological membranes. The molecular formula for this compound is with a molecular weight of approximately 250.16 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antitumor Activity
Research has indicated that compounds related to the adamantane structure exhibit significant antitumor properties. A study involving derivatives of 1-aminoadamantane showed promising results in inducing apoptosis in human tumor cell lines such as HEK293, Jurkat, and K562. The synthesized compounds were compared to established topoisomerase inhibitors like camptothecin and etoposide, demonstrating comparable efficacy in inhibiting tumor growth .
2. Neuropharmacological Effects
The adamantane derivative has been investigated for its potential neuropharmacological effects. Compounds derived from this structure have shown affinity for serotonin receptors (5-HT1A), suggesting possible anxiolytic properties. In vivo studies have demonstrated that certain enantiomers exhibit anxiolytic activity in behavioral models .
3. Anticonvulsant Properties
Preliminary findings suggest that related compounds may possess anticonvulsant properties. SAR studies indicate that modifications in the side chains can lead to enhanced activity against seizure models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Length of alkyl side chains | Increased affinity for receptors |
| Presence of imido/sulfonamido groups | Enhanced selectivity and potency |
| Configuration of enantiomers | Dextrorotatory forms show better efficacy |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antitumor Efficacy : A study synthesized a hybrid molecule based on eicosa-dienoic acid and 1-aminoadamantane, demonstrating significant induction of apoptosis in tumor cells .
- Neuropharmacological Assessment : A series of compounds were tested for their ability to modulate serotonin receptor activity, with promising results indicating potential therapeutic applications in anxiety disorders .
- Anticonvulsant Activity : Investigations into the anticonvulsant properties revealed that specific modifications could lead to compounds with higher protective effects against seizures .
Q & A
Q. How can researchers design experiments to evaluate synergistic effects between this compound and existing neurological therapeutics (e.g., donepezil)?
- Methodological Answer : Use combination index (CI) methods (e.g., CompuSyn software) with fixed-ratio dosing in cell-based assays. Generate isobolograms to classify synergy (CI < 1). Validate in animal models using Morris water maze tests for cognitive enhancement .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
